![molecular formula C15H12N4O4 B2978298 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid CAS No. 886503-31-7](/img/structure/B2978298.png)

1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

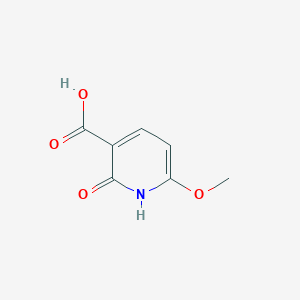

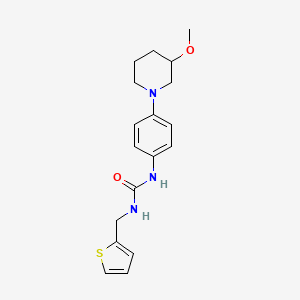

1,3-Dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid (DNPPA) is an organic compound that has been studied for its potential applications in research and laboratory experiments. DNPPA is a derivative of pyrazolo[3,4-b]pyridine, a heterocyclic compound that contains two nitrogen atoms, two oxygen atoms, and four carbon atoms. It is a colorless, crystalline solid with a melting point of 118-120°C and a boiling point of 211-213°C. DNPPA is insoluble in water, but soluble in many organic solvents, such as ethanol and acetone.

Scientific Research Applications

Synthesis of Heterocyclic Compounds

- The compound 2,6-Dimethyl-3-acetyl-5-carbmethoxy-4-(3'nitrophenyl)-1,4-dihydropyridine, which shares a similar structure with the specified chemical, has been utilized to create novel unsymmetrical 1,4-dihydropyridine derivatives. These derivatives show significant antitubercular activity, highlighting the potential of nitrophenyl-substituted compounds in medicinal chemistry (Gevariya et al., 2001).

Corrosion Inhibition

- Pyrazolo-pyridine derivatives, including those with nitrophenyl substituents, have been synthesized using ultrasound-mediated reactions and evaluated as corrosion inhibitors for mild steel in acidic media. These studies indicate that the presence of the nitro group can influence the inhibition efficiency, providing insights into the application of such compounds in industrial processes (Dohare et al., 2018).

Antimicrobial and Antimycobacterial Activity

- Research on nicotinic acid hydrazide derivatives, which are structurally related to the specified compound, has shown antimicrobial and antimycobacterial properties. This suggests that derivatives of 1,3-dimethyl-6-(3-nitrophenyl)-1H-pyrazolo[3,4-b]pyridine-4-carboxylic acid may also possess similar biological activities, potentially contributing to the development of new therapeutic agents (R.V.Sidhaye et al., 2011).

Mechanism of Action

Mode of Action

It is known that the compound is synthesized via reaction of hydrazonoyl halides with each of alkyl carbothioates, carbothioamides and 7-thioxo-5,6,7,8-tetrahydropyrimido . The interaction of the compound with its targets and the resulting changes are subject to further investigation.

properties

IUPAC Name |

1,3-dimethyl-6-(3-nitrophenyl)pyrazolo[3,4-b]pyridine-4-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12N4O4/c1-8-13-11(15(20)21)7-12(16-14(13)18(2)17-8)9-4-3-5-10(6-9)19(22)23/h3-7H,1-2H3,(H,20,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YOWBTPGRPOSMEB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NN(C2=C1C(=CC(=N2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12N4O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[(4-Chlorophenyl)sulfonyl]-4-[3-(2-thienyl)-1,2,4-oxadiazol-5-yl]piperidine](/img/structure/B2978215.png)

![2-Cyclopentylsulfanyl-1-[2-(6-methylpyridazin-3-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2978217.png)

![1-methyl-1H-indole-2,3-dione 3-[N-(4-chlorophenyl)hydrazone]](/img/structure/B2978220.png)

![(Z)-N-(3-ethyl-4,7-dimethoxybenzo[d]thiazol-2(3H)-ylidene)benzo[d]thiazole-6-carboxamide](/img/structure/B2978228.png)

![4-[(4-Chlorophenyl)methyl]furano[3,2-b]pyrrole-5-carboxylic acid](/img/structure/B2978230.png)

![dimethyl 1-[2-({[(2-fluorophenyl)amino]carbonyl}amino)-2-oxoethyl]-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2978231.png)

![3-{[(2,3,5,6-Tetramethylphenyl)sulfonyl]amino}propanoic acid](/img/structure/B2978234.png)

![2-cyano-3-(3-methylfuran-2-yl)-N-[3-(propan-2-yloxy)propyl]prop-2-enamide](/img/structure/B2978235.png)